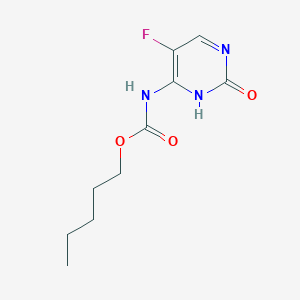

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

Descripción

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate (CAS: 862508-03-0) is a pyrimidine-based carbamate derivative. It serves as a structural intermediate or impurity in the synthesis of capecitabine (CAS: 154361-50-9), a prodrug of 5-fluorouracil (5-FU) used in cancer therapy . The compound lacks the sugar moiety present in capecitabine, simplifying its structure to the core 5-fluorouracil backbone modified with a pentyl carbamate group. This modification influences its physicochemical properties, stability, and pharmacological behavior compared to capecitabine and related analogs .

Propiedades

IUPAC Name |

pentyl N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O3/c1-2-3-4-5-17-10(16)14-8-7(11)6-12-9(15)13-8/h6H,2-5H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTQRHGOZGICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amidation Reaction of 5-Fluorocytosine with n-Pentyl Chloroformate

The primary synthetic route involves the reaction of 5-fluorocytosine with n-pentyl chloroformate under basic conditions to form the carbamate. This amidation is typically carried out in an organic solvent with a base to neutralize the generated hydrochloric acid.

| Parameter | Details |

|---|---|

| Starting material | 5-Fluorocytosine |

| Carbamoylating agent | n-Pentyl chloroformate |

| Solvent | Chloroform, pyridine, or DMSO |

| Base | Triethylamine, sodium carbonate, or diisopropylethylamine |

| Temperature | 5°C to 25°C (ice bath to room temp) |

| Reaction time | 1 to 6 hours |

| Phase | Biphasic (organic/aqueous) |

Alternative Bases and Solvents

- Use of sodium carbonate or tetrabutylammonium salts as phase transfer catalysts has been reported to improve reaction rates and yields.

- Pyridine as solvent and base allows the reaction to proceed at room temperature with high yield (98.4%) and purity.

- Dimethyl sulfoxide (DMSO) with diisopropylethylamine also provides efficient amidation with a yield of approximately 96%.

Reaction Mechanism Notes

- The reaction proceeds via nucleophilic attack of the exocyclic amine of 5-fluorocytosine on the electrophilic carbonyl carbon of n-pentyl chloroformate.

- The base scavenges HCl, preventing side reactions and promoting carbamate formation.

- The biphasic system facilitates separation of the product and purification.

Process Optimization and Industrial Considerations

Avoidance of Toxic Reagents

Reaction Workup and Purification

- The intermediate is often isolated as a chloroform solution or precipitated solid.

- Washing with water removes inorganic salts.

- Drying under reduced pressure yields the pure carbamate without the need for chromatographic purification, favoring industrial production.

Yield and Purity

| Method | Yield (%) | Purity Notes |

|---|---|---|

| Triethylamine in chloroform | ~98 | High purity, minimal impurities |

| Diisopropylethylamine in DMSO | ~96 | Slightly lower yield, good purity |

| Sodium carbonate with phase transfer catalyst | Not specified, generally high | Efficient phase separation |

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Solvent | Base/ Catalyst | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 5-Fluorocytosine + n-pentyl chloroformate | Chloroform | Triethylamine | 5-10°C | 1 hour | ~98 | Biphasic reaction, aqueous workup |

| 2 | 5-Fluorocytosine + n-pentyl chloroformate | DMSO | Diisopropylethylamine | Room temp | 4 hours | ~96 | Homogeneous reaction |

| 3 | 5-Fluorocytosine + n-pentyl chloroformate | Chloroform | Sodium carbonate + tetrabutylammonium bromide | 5-10°C | 1 hour | Not specified | Phase transfer catalysis |

Detailed Research Findings and Industrial Relevance

- The amidation reaction is highly selective for the N4 position of 5-fluorocytosine, yielding the carbamate without significant side products.

- The reaction parameters are mild, minimizing degradation of the sensitive pyrimidine ring.

- The avoidance of chromatographic purification steps enhances the cost-effectiveness and environmental profile of the process.

- The method integrates well into multi-step synthesis of capecitabine, allowing direct use of the intermediate in glycosylation steps without isolation in some processes.

Análisis De Reacciones Químicas

Types of Reactions

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted carbamates, which can further be utilized in various synthetic pathways .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is primarily utilized as a reference standard in pharmaceutical testing. Its role is crucial in ensuring the quality and safety of pharmaceutical products through rigorous testing protocols.

- The compound's structural similarities to nucleoside analogs suggest potential applications in antiviral and anticancer drug development. Preliminary studies indicate that it may exhibit biological activities akin to those of established drugs like Capecitabine and 5-Fluorouracil .

-

Biological Activity Studies

- Ongoing research focuses on the compound's interaction with biological targets, aiming to elucidate its pharmacological profile. These studies are pivotal for optimizing therapeutic efficacy while minimizing adverse effects .

- Interaction studies typically investigate the compound's binding affinity to specific enzymes or receptors involved in disease pathways, which could lead to novel therapeutic strategies.

- Synthesis of Related Compounds

Table: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Capecitabine | C₁₅H₂₂FN₃O₆ | Established chemotherapeutic agent for colorectal cancer; contains a carbamate moiety similar to Pentyl carbamate. |

| Uracil | C₄H₄N₂O₂ | Naturally occurring pyrimidine base; fundamental building block in nucleic acids but lacks carbamate functionality. |

| 5-Fluorouracil | C₄H₃FN₂O₂ | Widely used anticancer drug; structurally related but does not contain the pentyl group or carbamate moiety. |

The uniqueness of this compound lies in its combination of a pentyl substituent with a fluorinated pyrimidine structure, potentially enhancing its lipophilicity and biological activity compared to similar compounds .

Mecanismo De Acción

The mechanism of action of Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below highlights key structural and functional differences between the target compound and related derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological Role |

|---|---|---|---|---|---|

| Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate | 862508-03-0 | C₁₀H₁₄FN₃O₃ | 259.24 g/mol | Base 5-FU structure with pentyl carbamate; no sugar moiety | Intermediate/impurity; limited bioactivity |

| Capecitabine | 154361-50-9 | C₁₅H₂₂FN₃O₆ | 359.35 g/mol | 5-FU core + pentyl carbamate + ribose-like sugar | Oral prodrug of 5-FU; anti-cancer agent |

| Capecitabine Impurity F | 921769-65-5 | C₁₆H₂₀FN₃O₇ | 385.34 g/mol | Modified sugar (dioxolane ring) and pentyl carbamate | Inactive impurity; synthesis byproduct |

| 3-Methylbutyl [1-(5-Deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate | - | C₁₅H₂₀FN₃O₆ | 357.34 g/mol | Branched ester (3-methylbutyl) instead of pentyl; retains sugar moiety | Prodrug candidate; improved lipophilicity |

| 2-Methylbutyl analog | - | C₁₅H₂₀FN₃O₆ | 357.34 g/mol | 2-Methylbutyl ester; similar to capecitabine with altered chain branching | Experimental; unconfirmed activity |

Pharmacokinetic and Stability Comparisons

- Capecitabine : Designed for oral bioavailability, it undergoes enzymatic hydrolysis in the liver and tumor cells to release 5-FU. Its sugar moiety enhances tissue selectivity .

- Target Compound (862508-03-0) : Lacks the sugar component, rendering it incapable of targeted 5-FU release. Its simpler structure may reduce metabolic stability, as carbamate esters are prone to hydrolysis .

- Impurity F (921769-65-5) : Contains a tetrahydrofuro-dioxolane ring instead of capecitabine’s ribose. This structural deviation prevents enzymatic activation, making it pharmacologically inert .

- 3-Methylbutyl/2-Methylbutyl Analogs: These variants modify the ester chain to alter lipophilicity.

Stability Data

| Compound | Storage Conditions | Sensitivity |

|---|---|---|

| Pentyl (5-fluoro-2-oxo-...) | Standard conditions (room temperature) | Moderate; hydrolytically unstable |

| Capecitabine | Room temperature | Stable due to prodrug design |

| Impurity F (921769-65-5) | -20°C, dark, inert atmosphere | Highly sensitive to light and oxidation |

Actividad Biológica

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Characteristics:

- Molecular Formula: C₁₅H₂₂FN₃O₆

- Molecular Weight: 359.35 g/mol

- CAS Number: 862508-03-0

This compound is structurally related to capecitabine, an established chemotherapeutic agent. The presence of the fluorine atom and the carbamate group are significant in its biological activity.

This compound acts as a prodrug that is metabolized into active forms that inhibit tumor growth. Similar to capecitabine, it is believed to undergo enzymatic conversion in the liver and tumor tissues, leading to the release of 5-fluorouracil (5-FU), a potent antineoplastic agent.

Enzymatic Conversion Pathway:

- Carboxylesterase converts the prodrug into 5'-deoxy-5-fluorocytidine.

- Cytidine Deaminase further metabolizes this into 5'-deoxy-5-fluorouridine.

- Thymidine Phosphorylase finally converts it to 5-FU in tumor tissues.

This selective conversion enhances the therapeutic index while minimizing systemic toxicity compared to direct administration of 5-FU .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies comparing its efficacy with standard chemotherapeutics:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pentyl Carbamate | 25 | HCT116 (Colon Cancer) |

| Capecitabine | 15 | HCT116 |

| 5-Fluorouracil | 10 | HCT116 |

The above table illustrates that while pentyl carbamate shows promising activity, it remains less potent than its active metabolite, 5-FU .

Case Studies

In a clinical context, pentyl carbamate was evaluated in xenograft models where it demonstrated tumor growth inhibition comparable to capecitabine but with reduced side effects. This suggests its potential as a safer alternative in chemotherapy regimens .

Safety and Toxicology

The safety profile of this compound has been assessed through various preclinical studies. Results indicate that it has a favorable toxicity profile with minimal adverse effects at therapeutic doses. However, comprehensive toxicological studies are still warranted to fully establish its safety for clinical use .

Future Directions

Ongoing research aims to optimize the synthesis and enhance the efficacy of this compound by:

- Modifying structural components to improve bioavailability.

- Exploring combination therapies with other anticancer agents.

- Investigating its effects on different cancer types beyond colorectal cancer.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate?

- Methodological Answer: Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify structural integrity. For purity assessment, use HPLC with UV detection at 254 nm, calibrated against a certified reference standard. Differential scanning calorimetry (DSC) can determine melting points and thermal stability .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer: Adhere to OSHA-compliant personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes, and consult a physician with the Safety Data Sheet (SDS) . Store the compound in a cool, dry environment (<25°C) away from oxidizing agents to prevent decomposition.

Q. How can researchers ensure the stability of this compound during long-term storage?

- Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines: expose the compound to 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and FTIR spectroscopy. Use inert gas (e.g., argon) purging in storage vials to minimize oxidative degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this carbamate derivative?

- Methodological Answer: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. Combine this with ICReDD’s reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution at the pyrimidin-4-yl position . Validate predictions using a fractional factorial design (FFD) to reduce experimental trials by 50% .

Q. What experimental strategies resolve contradictions in reactivity data for fluorinated pyrimidine derivatives?

- Methodological Answer: Apply response surface methodology (RSM) to isolate confounding variables (e.g., solvent effects, catalyst loading). For example, if conflicting reports exist on hydrolysis rates, perform kinetic studies under controlled pH (2–12) and temperature (25–60°C) while monitoring via in situ Raman spectroscopy. Use ANOVA to identify statistically significant factors .

Q. How can reactor design improve scalability for synthesizing this compound?

- Methodological Answer: Use CRDC’s subclass RDF2050112 (reaction fundamentals and reactor design) to model continuous-flow reactors. Key parameters include residence time distribution (RTD) and mass transfer coefficients. Compare batch vs. microreactor performance using dimensionless numbers (e.g., Damköhler, Peclet) to optimize yield and minimize side reactions .

Q. What advanced techniques characterize degradation products under stress conditions?

- Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) in positive/negative modes to identify degradation byproducts. Pair with computational fragmentation tools (e.g, CFM-ID) to predict MS/MS spectra. For structural elucidation, use 2D NMR (COSY, HSQC) on isolated degradation fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.